molecular formula C4H4ClNS2 B13670031 Thiazole, 2-chloro-5-(methylthio)-

Thiazole, 2-chloro-5-(methylthio)-

Cat. No.: B13670031
M. Wt: 165.7 g/mol
InChI Key: AMVZCKGEXQYRQR-UHFFFAOYSA-N
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Description

Thiazole, 2-chloro-5-(methylthio)-, is a heterocyclic compound featuring a five-membered thiazole ring with a chlorine atom at position 2 and a methylthio (-SCH₃) group at position 4. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The methylthio group enhances lipophilicity and may influence biological activity, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS2/c1-7-3-2-6-4(5)8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVZCKGEXQYRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-(methylthio)thiazole typically involves the reaction of 2-chloro-5-chloromethylthiazole with a methylthiolating agent. One common method includes the use of sodium methylthiolate in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

2-Chloro-5-chloromethylthiazole+Sodium methylthiolate2-Chloro-5-(methylthio)thiazole+Sodium chloride\text{2-Chloro-5-chloromethylthiazole} + \text{Sodium methylthiolate} \rightarrow \text{2-Chloro-5-(methylthio)thiazole} + \text{Sodium chloride} 2-Chloro-5-chloromethylthiazole+Sodium methylthiolate→2-Chloro-5-(methylthio)thiazole+Sodium chloride

Industrial Production Methods

Industrial production of 2-Chloro-5-(methylthio)thiazole often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylthio)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

2-Chloro-5-(methylthio)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylthio)thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Thiazole, 2-chloro-5-(methylthio)- with structurally related compounds:

Compound Name Substituents (Position) Key Functional Groups Applications/Notes
2-Chloro-5-(methylthio)thiazole Cl (2), -SCH₃ (5) Thioether, Chloride Potential bioactive intermediate
2-Chlorothiazole-5-carbonitrile Cl (2), -CN (5) Nitrile, Chloride Building block for pharmaceuticals
5-Chloro-1,3-thiazol-2-amine hydrochloride Cl (5), -NH₂ (2) Amine, Chloride Antifungal/antibacterial agent
4-Chloromethyl-2-methyl-5-nitrothiazole -CH₂Cl (4), -CH₃ (2), -NO₂ (5) Nitro, Chloromethyl, Methyl Intermediate in drug synthesis
2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Thiazole-methylthio, benzamide Thioether, Amide Anticancer candidate

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity : Amine-substituted derivatives (e.g., 5-chloro-1,3-thiazol-2-amine hydrochloride) exhibit enhanced hydrogen-bonding capacity, correlating with antimicrobial activity, while methylthio groups may improve membrane permeability .

Physicochemical Properties

While specific data for Thiazole, 2-chloro-5-(methylthio)- are unavailable, analogous compounds provide insights:

  • Lipophilicity : The methylthio group increases logP compared to hydroxyl or amine substituents, enhancing bioavailability .
  • Thermal Stability : Nitro-substituted thiazoles (e.g., 4-chloromethyl-2-methyl-5-nitrothiazole) exhibit lower thermal stability due to explosive tendencies, whereas methylthio derivatives are likely more stable .

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